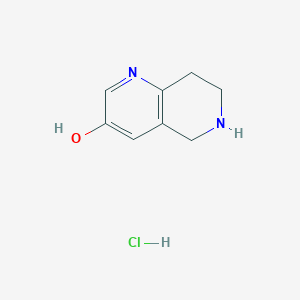
4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride
Vue d'ensemble
Description
This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The “4-(2-chloroethyl)” part suggests that it has a 2-chloroethyl group attached to the 4th position of the triazole ring .
Molecular Structure Analysis
The molecular structure would likely consist of a 1,2,3-triazole ring with a 2-chloroethyl group attached to one of the carbon atoms of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the 2-chloroethyl group might increase the compound’s lipophilicity compared to a simple triazole .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Intermediate for Pesticides : The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a compound related to 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride, is highlighted for its role as an important intermediate in preparing pesticides. The study by Ying (2004) explores an efficient synthesis method with a total yield of over 92.3% (Ying, 2004).
Corrosion Inhibition : Research into triazole derivatives, such as those by Bentiss et al. (2007), demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is critical for industrial processes where corrosion resistance is paramount (Bentiss et al., 2007).
Energetic Materials : Wang et al. (2007) discuss the preparation of triazolyl-functionalized monocationic and diquaternary energetic salts. These compounds exhibit good thermal stability and relatively high density, making them potential candidates for use in energetic materials (Wang et al., 2007).
Biological Applications
Antimicrobial and Anti-inflammatory Activities : El-Reedy and Soliman (2020) synthesized novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, showing high antibacterial, antifungal, and anti-inflammatory activities. These findings suggest potential pharmaceutical applications for triazole derivatives (El-Reedy & Soliman, 2020).
Cytotoxic Agents : Liu et al. (2017) report on the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties exhibiting potent cytotoxic activities against various human cancer cell lines. This study underscores the potential of triazole derivatives in developing new anticancer agents (Liu et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chloroethyl)-2H-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJCYAAPPJHIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)


![2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide](/img/structure/B1454881.png)




![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)



